
Tedizolid
Übersicht
Beschreibung
Tedizolid ist ein synthetisches Antibiotikum, das zur Klasse der Oxazolidinone gehört. Es wird hauptsächlich zur Behandlung akuter bakterieller Haut- und Hautstrukturinfektionen eingesetzt, die durch empfindliche grampositive Bakterien verursacht werden, einschließlich Methicillin-resistenter Staphylococcus aureus (MRSA) und Vancomycin-resistenter Enterococcus faecium . Tedizolidphosphat ist ein Prodrug, das in vivo in die aktive Verbindung this compound umgewandelt wird .
Wissenschaftliche Forschungsanwendungen
Clinical Efficacy
Clinical Trials and Studies
- Phase III Trials : The ESTABLISH-1 and ESTABLISH-2 trials compared tedizolid phosphate (200 mg once daily for 6 days) to linezolid (600 mg twice daily for 10 days). Results indicated non-inferiority in clinical outcomes, with sustained response rates of 69.3% for this compound versus 71.9% for linezolid at the end of treatment .
- Real-World Evidence : A study involving 81 patients treated with this compound for various off-label indications (e.g., osteomyelitis, respiratory infections) reported a favorable clinical outcome in 75.3% of cases. Adverse effects were minimal, with only 11.1% of patients experiencing treatment-related complications .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : The absolute oral bioavailability is approximately 91%, with consistent pharmacokinetic profiles observed in both oral and intravenous administration routes .
- Tissue Penetration : this compound achieves high tissue concentrations, particularly in pulmonary tissues, suggesting potential efficacy in treating respiratory infections .
Pharmacokinetic Parameter | Value |
---|---|
Oral Bioavailability | ~91% |
Protein Binding | ~90% |
Peak Plasma Concentration | 1.2-5.1 µg/ml |
Half-life | Approximately 12 hours |
Safety Profile
This compound's safety profile is generally favorable compared to linezolid:
- Adverse Events : In clinical studies, the incidence of adverse events was lower than that observed with linezolid, particularly concerning hematological issues .
- Long-term Use : Data from long-term use indicate low rates of adverse effects, reinforcing this compound's potential for extended treatment regimens without significant toxicity .
Case Studies
- Case Study on Osteomyelitis : A patient with chronic osteomyelitis previously treated unsuccessfully with linezolid showed significant improvement after switching to this compound. The patient tolerated the medication well over a prolonged period without notable adverse effects.
- Prosthetic Joint Infections : In another case involving prosthetic joint infections, this compound was effective in managing infection while minimizing the risk of adverse reactions associated with prolonged antibiotic therapy.
Wirkmechanismus
Tedizolid, also known as Torezolid, is an antibiotic belonging to the oxazolidinone class. It is primarily used to treat certain Gram-positive bacterial infections .
Target of Action
This compound’s primary targets are the bacterial ribosomes, specifically the 23S ribosomal RNA (rRNA) of the 50S subunit . These ribosomes play a crucial role in bacterial protein synthesis .
Mode of Action
This compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome . This interaction disrupts the formation of a functional 70S initiation complex, which is essential for the translational process . As a result, the bacterial cell cannot produce essential proteins, leading to a halt in growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway. By binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, this compound prevents the formation of the 70S initiation complex. This action inhibits the translation process, preventing the synthesis of essential proteins and leading to the death of the bacterial cell .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with good tissue penetration . It has a high oral bioavailability of approximately 90%, meaning a significant proportion of the drug reaches systemic circulation when administered orally . This compound is primarily excreted by the liver as an inactive, non-circulating sulphate conjugate . It has a half-life of approximately 12 hours, allowing for once-daily dosing .
Result of Action
The molecular effect of this compound’s action is the inhibition of protein synthesis in bacterial cells, leading to a halt in growth and replication . On a cellular level, this results in the death of the bacterial cell . This compound has been shown to be effective against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of granulocytes can augment its antibacterial effect .
Biochemische Analyse
Biochemical Properties
Tedizolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex . This interaction disrupts protein synthesis, leading to the bacteriostatic effect of this compound .
Cellular Effects
This compound has demonstrated potent in vitro activity against multidrug-resistant Gram-positive bacteria such as MRSA, Streptococcus pneumoniae, and VRE . It has been shown to be more effective and more tolerable than linezolid, another oxazolidinone-class antibiotic . This compound does not appear to interact with serotonergic agents in clinical studies .
Molecular Mechanism
This compound phosphate is a prodrug that is rapidly converted to the active compound this compound by nonspecific phosphatases . It primarily inhibits bacterial protein synthesis, proving to be effective in the treatment of certain Gram-positive bacterial infections .
Temporal Effects in Laboratory Settings
This compound displays linear pharmacokinetics with good tissue penetration . In in vitro susceptibility studies, this compound exhibits activity against the majority of Gram-positive bacteria . Long-term use of this compound is well tolerated, with nausea being the most commonly reported adverse effect associated with its use .
Dosage Effects in Animal Models
In non-neutropenic animals, a dose-response enhancement was observed with this compound and lower exposures were required compared to neutropenic cohorts . The recommended dosage for treatment is 200 mg once daily for a total duration of six days .
Metabolic Pathways
This compound is primarily metabolized by the liver as an inactive sulphate conjugate (phase II reaction), with no metabolism by cytochrome P-450 enzymes . It is primarily excreted as an inactive sulfate metabolite in the feces and urine .
Transport and Distribution
This compound displays a high bioavailability, allowing for once-daily dosing and easy intravenous-to-oral conversion . It has a larger volume of distribution compared to linezolid .
Subcellular Localization
While there is limited information available on the specific subcellular localization of this compound, it is known that this compound does not stably associate with eukaryotic mitochondria . This may contribute to its lower potential for mitochondrial toxicity compared to other antibiotics in its class .
Vorbereitungsmethoden
Tedizolidphosphat wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung spezifischer Zwischenprodukte umfasst. Ein übliches Verfahren beinhaltet die Reaktion von (5R)-3-(4-Brom-3-fluorphenyl)-5-(Hydroxymethyl)oxazolidin-2-on mit 2-(2-Methyl-2H-tetrazol-5-yl)pyridin-5-boronsäure-Pinacolester . Die Reaktion wird typischerweise unter Stickstoffatmosphäre mit einem Palladiumkatalysator und Kaliumethanoat in 1,4-Dioxan bei erhöhten Temperaturen durchgeführt . Das Produkt wird dann durch Umkristallisation gereinigt, um hochreines Tedizolidphosphat zu erhalten .
Analyse Chemischer Reaktionen
Tedizolid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxazolidinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Tedizolidmolekül modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring, um verschiedene Derivate zu bilden
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Tedizolid wird oft mit Linezolid verglichen, einem anderen Oxazolidinon-Antibiotikum. Während beide Verbindungen einen ähnlichen Wirkmechanismus aufweisen, ist this compound potenter und hat eine längere Halbwertszeit . This compound hat auch ein besseres Sicherheitsprofil mit weniger hämatologischen Nebenwirkungen im Vergleich zu Linezolid . Andere ähnliche Verbindungen umfassen:
Linezolid: Das erste Oxazolidinon-Antibiotikum mit einem breiten Wirkungsspektrum gegen grampositive Bakterien.
Radezolid: Ein neueres Oxazolidinon mit verbesserter Aktivität gegen resistente Stämme.
Contezolid: Ein weiteres Oxazolidinon mit einem ähnlichen Wirkungsspektrum, aber unterschiedlichen pharmakokinetischen Eigenschaften
Die Einzigartigkeit von this compound liegt in seiner höheren Potenz, seinem besseren Sicherheitsprofil und seiner Wirksamkeit gegen resistente Bakterienstämme, was es zu einer wertvollen Ergänzung der Klasse der Oxazolidinon-Antibiotika macht .
Biologische Aktivität
Tedizolid is a novel oxazolidinone antibiotic that has garnered attention for its efficacy against various Gram-positive bacteria, particularly in the treatment of acute bacterial skin and skin structure infections (ABSSSI). This article delves into the biological activity of this compound, discussing its mechanism of action, pharmacokinetics, and clinical efficacy supported by relevant case studies and research findings.
This compound functions primarily as a bacteriostatic agent , inhibiting bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, which prevents the formation of the 70S initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid but is enhanced by the unique D-ring structure of this compound, which facilitates stronger binding and potentially contributes to its in vivo bactericidal activity observed in some animal models .
Pharmacokinetics
This compound is administered as a prodrug, this compound phosphate, which enhances its solubility and bioavailability. Upon oral administration, this compound phosphate is rapidly converted to active this compound by alkaline phosphatases in the intestinal lining. The bioavailability of a single oral dose (200 mg) is approximately 91.5% . The pharmacokinetic profile indicates a two-compartment model with sigmoidal absorption and linear elimination. Notably, plasma protein binding ranges from 78% in dogs to 97.7% in rats, with human binding at approximately 84.6% .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, most notably the Phase 3 ESTABLISH trials, which compared its efficacy to linezolid in treating ABSSSI. Results indicated that this compound was non-inferior to linezolid, demonstrating similar clinical cure rates while offering advantages such as once-daily dosing and a favorable safety profile .
Table 1: Summary of Key Clinical Trials
Study Name | Design | Comparator | Population | Outcome |
---|---|---|---|---|
ESTABLISH-1 | Phase 3 Randomized Control | Linezolid | Adults with ABSSSI | Non-inferior efficacy |
ESTABLISH-2 | Phase 3 Randomized Control | Linezolid | Adults with ABSSSI | Similar safety profile |
OASIS-2 | Oral Administration Study | Linezolid | Adults with ABSSSI | Positive efficacy results |
Case Studies
-
Case Study: Treatment of MRSA Infections
A study reported successful treatment outcomes using this compound in patients with methicillin-resistant Staphylococcus aureus (MRSA) infections. Patients exhibited significant clinical improvement within days of initiating therapy, highlighting this compound's effectiveness against resistant strains . -
Case Study: Pediatric Use
In pediatric populations, this compound has shown promise due to its favorable dosing schedule and safety profile. A case series indicated rapid resolution of skin infections without significant adverse effects, suggesting its potential for broader use in younger patients .
Resistance Profile
This compound exhibits activity against various resistant Gram-positive organisms, including those resistant to linezolid. Its unique mechanism and structural modifications contribute to overcoming some resistance mechanisms seen with older antibiotics . The compound has demonstrated effectiveness against strains with high-level resistance profiles, making it a valuable option in an era of increasing antibiotic resistance.
Eigenschaften
IUPAC Name |
(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALPSLJIHVRKE-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234975 | |
Record name | Tedizolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis. | |
Record name | Tedizolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
856866-72-3 | |
Record name | Tedizolid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856866-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tedizolid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856866723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tedizolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tedizolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEDIZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HLQ82NGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.